molecular formula C6H2Cl2O2S B1165932 bombyxins CAS No. 110098-88-9

bombyxins

Cat. No.: B1165932
CAS No.: 110098-88-9
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Description

Bombyxins are a family of insulin-like peptides (ILPs) first identified in the silkmoth, Bombyx mori . These peptides are produced by neurosecretory cells in the brain and play crucial roles in regulating growth, metabolism, and development in insects . A key researched function of Bombyxin is its potent influence on carbohydrate metabolism; it has been shown to reduce trehalose (the major blood sugar in insects) levels in the hemolymph and decrease glycogen content in tissues like the fat body . Research indicates this occurs through the facilitation of carbohydrate catabolism, with Bombyxin injection increasing the respiration rate and elevating levels of fructose 2,6-bisphosphate, a key activator of glycolysis, in various tissues . While initially isolated for its supposed prothoracicotropic activity in other moth species, its primary physiological role in Bombyx mori is linked to energy metabolism and tissue growth, supporting processes such as ovarian development . Studies on Bombyxin provide valuable insights into the evolutionary conservation and function of insulin-like signaling pathways. This product is intended for research purposes only.

Properties

CAS No.

110098-88-9

Molecular Formula

C6H2Cl2O2S

Synonyms

bombyxins

Origin of Product

United States

Scientific Research Applications

Physiological Roles

Bombyxins play a crucial role in regulating glucose metabolism in insects. They are involved in several key processes:

  • Glucose Absorption and Glycogen Synthesis : Bombyxin II has been shown to influence glucose absorption and glycogen synthesis in HepG2 cells through the PI3K signaling pathway. This suggests a potential hypoglycemic effect, making it a candidate for developing antidiabetic drugs .
  • Trehalose Regulation : Studies indicate that bombyxin II can induce hypotrehalosemia by promoting the hydrolysis of trehalose to glucose. This is significant since trehalose serves as a primary energy source for insects .
  • Energy Production : Bombyxin II increases respiration rates and glycolytic activity in tissues, indicating its role in facilitating energy production and supporting tissue growth .

Therapeutic Applications

The potential therapeutic applications of this compound are noteworthy:

  • Antidiabetic Drug Development : Given their effects on glucose metabolism, this compound may be explored as a basis for new antidiabetic treatments. Their ability to lower trehalose levels and promote glucose utilization could lead to innovative therapies for managing diabetes .
  • Edible Vaccines : Research has highlighted the use of silkworms as bioreactors for producing recombinant proteins. Bombyxin-derived signal peptides have been utilized to enhance the expression of proteins like urease subunit B (rUreB), which could serve as an edible vaccine against Helicobacter pylori infections .

Biotechnological Applications

This compound have significant implications in biotechnology:

  • Recombinant Protein Production : The silkworm Bombyx mori is increasingly used for the large-scale production of recombinant proteins due to its ability to retain natural protein activity. Bombyxin peptides facilitate the secretion of these proteins, enhancing production efficiency .
  • Transgenic Research : The GAL4/UAS system in B. mori allows for targeted gene expression studies. Researchers have utilized this system to investigate the roles of bombyxin and other hormones in development and growth, providing insights into hormonal regulation in insects .

Case Studies

  • Bombyxin II and Glucose Metabolism : A study demonstrated that injection of bombyxin II into Bombyx mori larvae resulted in a dose-dependent decrease in hemolymph trehalose levels, suggesting its role in carbohydrate metabolism .
  • Production of Recombinant Proteins using Bombyxin Signal Peptides : Research focused on enhancing the secretion of rUreB proteins using bombyxin-derived signal peptides showed promising results for applications in medical therapeutics .

Comparison with Similar Compounds

Key Differences :

  • This compound lack glucose-lowering activity in their native species (B. mori) but regulate growth via the insulin/IGF receptor (InR) .
  • Insulin’s C-peptide is absent in this compound, which instead retain a non-cleaved C-domain in precursors .

IGF-like Peptides (IGFLPs) and this compound

In B. mori, the IGF-like peptide BIGFLP shares structural motifs with this compound but differs in processing and tissue-specific roles:

  • BIGFLP : Secreted as a single-chain peptide by the fat body (analogous to vertebrate IGFs), it regulates stage-dependent tissue growth and adult organ development .
  • This compound : Processed into two-chain structures in IPCs, they primarily modulate larval growth and metabolism .

Functional Overlap : Both activate the single InR in B. mori, but BIGFLP compensates for bombyxin deficiency during mid-fifth instar larval stages .

Drosophila ILPs (DILPs) and this compound

Feature This compound Drosophila DILPs
Gene Family Size 38+ genes 7 genes (DILP-1 to DILP-7)
Expression Sites Brain IPCs Brain, gut, and ventral nerve cord
Key Functions Larval growth, metabolism Lifespan, metabolism, stress response

Divergence :

  • DILP-6 and DILP-7 are structurally distinct from this compound and regulate growth in non-neurosecretory tissues .

Receptor Mechanisms and Cross-Species Activity

  • Receptor Specificity : this compound and BIGFLP share the B. mori InR, but this compound exhibit cross-species activity in Samia cynthia (stimulating ecdysteroid synthesis) while being inactive in their native species .
  • Human Insulin/IGF-1: Neither human insulin nor IGF-1 activates bombyxin-responsive pathways in lepidopteran tissues, highlighting evolutionary divergence .

Gene Family Diversity and Evolutionary Context

  • Gene Duplication : The bombyxin gene family expanded via lineage-specific duplications, unlike the single-copy insulin gene in vertebrates .
  • Functional Redundancy : Multiple bombyxin isoforms (e.g., bombyxin-II, -IV) allow functional compensation, as shown by larval growth defects in IPC-silenced B. mori .

Expression Dynamics and Hemolymph Regulation

  • Developmental Stage : Bombyxin secretion peaks during early larval instars, while BIGFLP dominates during mid-fifth instar due to dilution effects from rapid hemolymph volume expansion .
  • Nutritional Regulation: Bombyxin levels correlate with dietary amino acid availability, unlike IGF-like peptides, which are stage-dependent .

Tables

Table 1. Structural Comparison of Insulin Superfamily Peptides

Peptide Chain Structure Key Cysteine Motifs Tissue Source Reference
Bombyxin-II Heterodimeric 3 disulfide bonds Brain IPCs
Human Insulin Heterodimeric 3 disulfide bonds Pancreas
BIGFLP Single-chain Partial processing Fat body
DILP-2 (Drosophila) Heterodimeric 3 disulfide bonds Brain neurosecretory cells

Table 2. Functional Roles Across Species

Peptide Species Primary Role Cross-Species Activity
Bombyxin-II B. mori Larval growth, imaginal disk growth Active in Samia
Human IGF-1 Homo sapiens Postnatal growth, metabolism Inactive in insects
DILP-3 D. melanogaster Metabolism, lifespan Not tested

Preparation Methods

Source Material and Initial Processing

This compound are predominantly isolated from the heads of adult male silkworms (Bombyx mori), where these peptides are synthesized in neurosecretory cells. A large-scale isolation protocol requires approximately 1.2 million male adult heads (equivalent to 9 kg of tissue) to yield 0.16 mg of purified bombyxin-IV. The process begins with the preparation of an acetone powder to stabilize the peptide content. Fresh heads are homogenized in cold acetone (-20°C), filtered, and dried to remove lipids and water-soluble impurities.

Extraction and Preliminary Purification

The acetone powder is subjected to sequential solvent treatments to isolate this compound:

  • Washing with 80% ethanol to remove residual lipids and pigments.

  • Extraction with 2% NaCl solution to solubilize peptides.

  • Heat treatment at 90°C for 15 minutes to denature heat-labile contaminants.

  • Fractional precipitation using ammonium sulfate (80% saturation) and acetone (55–75% and 80% concentrations) to concentrate bombyxin-containing fractions.

Critical steps such as picric acid precipitation (90% saturation) further eliminate non-peptidic contaminants. These preliminary steps reduce the sample volume by >90%, enabling subsequent chromatographic purification.

Chromatographic Purification

The crude extract undergoes a 16-step purification protocol to achieve homogeneity:

Gel Filtration Chromatography

  • Sephadex G-50 (fine and superfine grades) separates peptides by molecular weight. This compound, with a molecular mass of ~5 kDa, elute in the mid-range fractions.

Ion Exchange Chromatography

  • DEAE-Sepharose CL-6B (step 10 and 13): Anion exchange chromatography with a sodium chloride gradient (0.1–0.5 M in Tris buffer, pH 7.8) resolves bombyxin isoforms. Bombyxin-IV elutes at ~0.3 M NaCl.

  • TSK-gel DEAE-5PW (step 15): High-performance liquid chromatography (HPLC) with a 0.05–0.54 M NaCl gradient in Tris-acetonitrile buffer achieves final purification.

Reversed-Phase HPLC

  • Hi-Pore RP-318 (step 14): A gradient of 10–40% acetonitrile in 0.1% trifluoroacetic acid (TFA) separates bombyxin-IV from remaining impurities. The active fraction exhibits a retention time of 25–30 minutes.

Table 1: Key Purification Steps for Bombyxin-IV

StepTechniqueYield (mg)Purity (%)
1Acetone powder preparation9,000<1
10DEAE-Sepharose CL-6B12.515
14Hi-Pore RP-3180.575
16TSK-gel DEAE-5PW0.16>99

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

Bombyxin-IV, a heterodimeric peptide with A- and B-chains linked by disulfide bonds, is synthesized using the Boc (tert-butyloxycarbonyl) protocol .

A-Chain Synthesis

The A-chain (21 residues, 4 cysteine residues) is assembled on a p-methylbenzhydrylamine resin . Key steps include:

  • Coupling cycles : Boc-amino acids activated with dicyclohexylcarbodiimide (DCC).

  • Side-chain protection : Cys residues protected with 4-methylbenzyl (MeBzl) and acetamidomethyl (Acm) groups to direct disulfide pairing.

B-Chain Synthesis

The B-chain (27 residues, 2 cysteine residues) is synthesized similarly, with Cys residues protected by MeBzl groups.

Disulfide Bond Formation

Selective deprotection and oxidation achieve the correct disulfide connectivity (A-chain: Cys6-Cys20, Cys7-Cys19; B-chain: Cys10-Cys15):

  • Deprotection of MeBzl groups : Treatment with hydrogen fluoride (HF) at 0°C.

  • Air oxidation : The A- and B-chains are combined in 0.1 M ammonium acetate (pH 7.8) and stirred for 48 hours.

  • Final deprotection : Acm groups are removed with iodine, followed by RP-HPLC purification.

Table 2: Synthetic Bombyxin-IV Characterization

ParameterValue
Overall yield8%
Retention time (RP-HPLC)26.2 minutes
Bioactivity (Samia units)0.1 ng/unit

Analytical Validation of Prepared this compound

Structural Confirmation

  • Edman degradation : N-terminal sequencing confirms the A-chain (Ala-Pro-Leu-Thr-) and B-chain (Gly-Phe-Leu-).

  • Mass spectrometry : Fast atom bombardment (FAB-MS) verifies molecular masses (A-chain: 2,423 Da; B-chain: 2,945 Da).

Functional Assays

  • Prothoracicotropic activity : Bombyxin-IV induces molting in Samia cynthia ricini pupae at ED50 = 0.1 ng.

  • Receptor binding : Competes with insulin in mammalian cell assays, confirming structural homology .

Q & A

Q. Table 1. Key Structural Features of this compound vs. Vertebrate Insulin

FeatureBombyxin IIHuman Insulin
A Chain Length20 residues21 residues
B Chain Length28 residues30 residues
Disulfide Bonds2 inter, 1 intra2 inter, 1 intra
N-terminal ModificationPyroglutamic acid (B chain)None
Homology50% (A), 30% (B)Reference
Source : .

Q. Table 2. Functional Roles of Bombyxin Gene Families

Gene FamilyExpression SiteProposed Function
ABrain neurosecretoryLarval growth regulation
BBrain neurosecretorySugar homeostasis
CFat bodyPupal-adult transition
DUnknownUndetermined (pseudogene?)
EPeripheral tissuesTissue-specific morphogenesis
Source : .

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